molecular formula C39H42N2O18 B039271 Benanomicin B CAS No. 116249-66-2

Benanomicin B

Cat. No. B039271
M. Wt: 826.8 g/mol
InChI Key: IHIIRQILYAXIOH-NUVDETJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benanomicin B is a natural product that belongs to the aminoglycoside family of antibiotics. This compound was first isolated from the fermentation broth of Streptomyces benanensis in 1988. Benanomicin B has shown potent activity against a wide range of Gram-negative and Gram-positive bacteria, making it a promising candidate for the treatment of bacterial infections.

Scientific Research Applications

Antifungal Properties

Benanomicins, including Benanomicin B, have been recognized for their potent antifungal activities. These compounds were initially identified as antifungal antibiotics derived from actinomycete cultures. They exhibit strong antifungal effects both in vitro and in vivo, making them significant in the study and potential treatment of fungal infections (Kumagai et al., 2008).

Synthesis and Derivatives

There has been research into the synthesis of Benanomicin B and its analogues. A study described a general approach to the regio- and stereoselective total synthesis of the benanomicin-pradimicin antibiotics. This synthesis allows control over the introduction of carbohydrate moieties and enables the creation of various derivatives of Benanomicin B, which could be crucial for its diverse applications in scientific research (Tamiya et al., 2007).

Lectin-like Properties and HIV Treatment

Pradimicins and benanomicins, including Benanomicin B, exhibit unique nonpeptidic natural properties with lectin-like abilities. They can recognize d-mannopyranoside in the presence of calcium ions. Particularly, the ability of pradimicin A, a member of this family, to bind mannose-containing glycans of pathogens such as HIV, has garnered interest. This property underlines a potential application in treating HIV (Nakagawa et al., 2011).

Cell Wall Targeted Antifungals

Benanomicin B is part of the group of antifungals that target the cell wall, a mechanism that is highly selective and effective. This makes it a valuable candidate in the development of clinical antifungals, offering an alternative to current treatments that may be vulnerable to resistance or toxic to the host (Georgopapadakou, 2001).

Mannose-Binding Analysis

A study focusing on the mannose-binding geometry of pradimicin A, related to benanomicins, revealed insights into how these compounds interact with mannose residues. This research is crucial for understanding the molecular basis of mannose recognition by pradimicins and benanomicins and their specificity towards certain glycans (Nakagawa et al., 2013).

properties

CAS RN

116249-66-2

Product Name

Benanomicin B

Molecular Formula

C39H42N2O18

Molecular Weight

826.8 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1

InChI Key

IHIIRQILYAXIOH-NUVDETJMSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N

synonyms

enanomicin B
pradimicin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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